molecular formula C10H10O2S B085256 2-(Styrylthio)acetic acid CAS No. 13435-97-7

2-(Styrylthio)acetic acid

Cat. No.: B085256
CAS No.: 13435-97-7
M. Wt: 194.25 g/mol
InChI Key: IUEVBKDVPSQVLM-VOTSOKGWSA-N
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Description

2-(Styrylthio)acetic acid is a sulfur-containing organic compound with the molecular formula C10H10O2S. It is characterized by the presence of a styryl group attached to a thioacetic acid moiety.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfur group.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Safety and Hazards

The safety data sheet for 2-(Styrylthio)acetic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation . Another source indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Styrylthio)acetic acid typically involves the reaction of styrene with thioacetic acid under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the thioacetic acid to the styrene, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(Styrylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thio group to a thiol or even to a hydrocarbon, depending on the reducing agent used.

    Substitution: The styryl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

    2-(Phenylthio)acetic acid: Similar structure but lacks the styryl group.

    2-(Benzylthio)acetic acid: Contains a benzyl group instead of a styryl group.

    2-(Vinylthio)acetic acid: Contains a vinyl group instead of a styryl group.

Uniqueness: 2-(Styrylthio)acetic acid is unique due to the presence of the styryl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the styryl and thioacetic acid moieties allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEVBKDVPSQVLM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901597
Record name NoName_729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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